molecular formula C18H17N3O3S B11369035 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11369035
M. Wt: 355.4 g/mol
InChI Key: XMLRTDZDUKAQJR-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to form 2-acetylthiazole.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 2-amino-4,5-dimethylphenyl with glyoxylic acid under acidic conditions to form 5-(3,4-dimethylphenyl)-1,2-oxazole.

    Coupling Reaction: The final step involves coupling the thiazole and oxazole rings through an amide bond formation. This can be achieved by reacting 2-acetylthiazole with 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole or oxazole rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both thiazole and oxazole rings, along with the specific substitution pattern on the phenyl ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H17N3O3S/c1-9-5-6-13(7-10(9)2)15-8-14(21-24-15)17(23)20-18-19-11(3)16(25-18)12(4)22/h5-8H,1-4H3,(H,19,20,23)

InChI Key

XMLRTDZDUKAQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)C)C)C

Origin of Product

United States

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